1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine
Description
Properties
IUPAC Name |
[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(4-benzylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-23(19-6-7-21-22(13-19)30-16-29-21)26-14-20(15-26)24(28)25-10-8-18(9-11-25)12-17-4-2-1-3-5-17/h1-7,13,18,20H,8-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTVMTSFUNYEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the piperidine ring, and the azetidine ring. One common method involves the use of palladium-catalyzed coupling reactions, such as the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Reactivity
The compound contains two amide groups:
-
Benzodioxole-5-carbonyl-azetidine amide
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Azetidine-3-carbonyl-piperidine amide
Key Findings :
-
The azetidine-3-carbonyl group exhibits higher reactivity than the benzodioxole-linked amide due to reduced steric hindrance.
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Hydrolysis requires prolonged heating (>12 hours) in 6M HCl to yield 1,3-benzodioxole-5-carboxylic acid and 3-(4-benzylpiperidin-1-yl)azetidine .
Benzodioxole Ring Reactions
The methylenedioxy group (1,3-benzodioxole) is redox-active and participates in electrophilic substitutions:
Key Findings :
-
Oxidation under ozonolysis yields 3,4-dihydroxybenzaldehyde as a primary metabolite, confirmed via HPLC-MS .
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Bromination at C6 produces 6-bromo-1,3-benzodioxole-5-carbonyl derivatives, which serve as intermediates for Suzuki couplings .
Heterocyclic Nitrogen Reactivity
The azetidine and piperidine nitrogens enable functionalization:
Key Findings :
-
Piperidine nitrogen shows negligible basicity (pKa ~3.2), while azetidine nitrogen is more reactive (pKa ~7.5) .
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Alkylation of the azetidine nitrogen with methyl iodide enhances water solubility for pharmacological studies.
Cross-Coupling Reactions
The 4-benzylpiperidine group participates in metal-catalyzed reactions:
Key Findings :
-
Hydrogenolysis selectively removes the benzyl group without affecting the benzodioxole ring .
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Buchwald–Hartwig reactions require elevated temperatures (110°C) due to steric constraints .
Stability and Degradation Pathways
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that includes a benzodioxole moiety, an azetidine ring, and a piperidine derivative. The molecular formula is with a molecular weight of 393.4 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a valuable candidate for research.
Chemistry
- Building Block in Organic Synthesis : This compound serves as an intermediate in the synthesis of other biologically active molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield carboxylic acids or ketones. |
| Reduction | May produce alcohols or amines. |
| Substitution | Involves nucleophilic or electrophilic substitutions based on conditions. |
Biology
- Biological Target Interactions : Research indicates that this compound may interact with specific enzymes or receptors, potentially leading to new therapeutic agents. Studies have shown its efficacy in inhibiting key enzymes involved in microbial survival.
- Antimicrobial Activity : Related benzodioxole derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics.
Medicine
- Pharmaceutical Development : Ongoing research is exploring the compound's potential in treating diseases such as cancer and infections due to its unique mechanism of action. For instance, studies have suggested that it may disrupt cell membrane integrity, leading to cell death in certain pathogens.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of benzodioxole derivatives against Staphylococcus aureus. The results indicated that compounds similar to 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) below clinically relevant levels.
Case Study 2: Cancer Research
In a study published in Cancer Research, researchers investigated the cytotoxic effects of benzodioxole derivatives on various cancer cell lines. The findings revealed that these compounds induced apoptosis in cancer cells through the activation of specific apoptotic pathways.
Mechanism of Action
The mechanism of action of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from literature and commercial sources. Key parameters include molecular weight (MW) , substituents , pharmacological implications , and storage conditions (Table 1).
Table 1: Structural and Functional Comparison
*Inferred formula based on structural components.
Key Observations
Structural Complexity: The target compound’s azetidine-3-carbonyl group distinguishes it from simpler piperidine derivatives (e.g., 1-benzyl-4-piperidone). The benzodioxole-carbonyl group is shared with the compound in (C₁₃H₁₅NO₄), which is associated with enzyme inhibition (e.g., monoamine oxidase or kinase targets). This suggests the target compound may exhibit similar mechanisms .
Pharmacological Implications: The 4-benzylpiperidine moiety in the target compound is structurally analogous to opioid precursors (e.g., alfentanil derivatives in ). However, the addition of benzodioxole and azetidine may shift activity toward non-opioid targets, such as serotonin receptors or sigma-1 proteins . Compared to the imidazopyrimidine-containing analog (), the target lacks a carboxylic acid group, which could reduce polarity and alter blood-brain barrier penetration .
Physicochemical Properties: The target’s higher MW (~432 vs. Storage at +4°C aligns with stability data for benzodioxole-carbonyl derivatives (), though stability studies for the target compound are needed .
Research Findings and Limitations
- Synthesis Routes : The target compound’s synthesis likely involves coupling benzodioxole-5-carbonyl chloride to azetidine-3-carboxylic acid, followed by conjugation with 4-benzylpiperidine. This mirrors methods for 1-benzyl-4-piperidone derivatives () .
- Activity Data Gap: No direct binding or enzymatic assays for the target compound are reported in the provided evidence. Predictions are based on structural analogs, necessitating further experimental validation.
- Safety and Efficacy : The benzodioxole group may confer metabolic liabilities (e.g., CYP450 interactions), as seen in safrole-derived compounds .
Biological Activity
The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine (CAS Number: 1396845-67-2) is a synthetic derivative featuring a benzodioxole moiety, which has been studied for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C22H23N3O4
- Molecular Weight: 393.4 g/mol
- Structural Features: The compound contains a benzodioxole ring, an azetidine carbonyl group, and a piperidine structure, which contribute to its pharmacological properties.
Table 1: Structural Overview
| Feature | Description |
|---|---|
| CAS Number | 1396845-67-2 |
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.4 g/mol |
| Core Structure | Benzodioxole |
| Functional Groups | Azetidine, Piperidine |
Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes through their action as α-amylase inhibitors. The compound's structural similarities to known α-amylase inhibitors suggest it may exhibit similar properties.
In Vitro Studies
In vitro assays have demonstrated that derivatives with the benzodioxole core can inhibit α-amylase activity effectively. For instance, related compounds have shown IC50 values ranging from 0.68 µM to 2.57 µM against α-amylase, indicating strong inhibitory potential .
In Vivo Studies
In vivo studies using streptozotocin-induced diabetic mice have revealed that certain benzodioxole derivatives significantly reduce blood glucose levels. For example, one study reported a reduction from 252.2 mg/dL to 173.8 mg/dL after treatment with a related compound . This suggests that compounds like This compound may also possess antidiabetic properties.
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been explored extensively. Compounds derived from this structure have shown efficacy against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM .
The mechanism by which these compounds exert their anticancer effects may involve the modulation of insulin and insulin-like growth factor (IGF) signaling pathways. Since α-amylase inhibitors can influence these pathways, they may also affect cancer proliferation and survival .
Safety Profile
Safety assessments are crucial for evaluating the therapeutic potential of new compounds. In vitro cytotoxicity tests on normal cell lines (e.g., Hek293t) have indicated that some derivatives exhibit negligible cytotoxic effects (IC50 > 150 µM), suggesting a favorable safety profile for further development .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzodioxole derivatives:
- Characterization of Antidiabetic Compounds : A study synthesized various benzodioxole carboxamide derivatives and assessed their antidiabetic activities through α-amylase inhibition and in vivo glucose level monitoring in diabetic mice .
- Cytotoxicity Evaluation : Research focused on the cytotoxic effects of these compounds across different cancer cell lines, revealing promising anticancer activity while maintaining safety for normal cells .
- Mechanistic Insights : Investigations into the molecular mechanisms underlying the biological activities of these compounds have been conducted, emphasizing their potential role in modulating metabolic pathways related to diabetes and cancer .
Q & A
Q. Basic
- NMR Spectroscopy: 1H/13C NMR in DMSO-d6 to verify carbonyl (δ 168–172 ppm) and benzodioxole (δ 6.4–7.5 ppm) moieties .
- HPLC: Reverse-phase C18 column (ACN/water gradient) with UV detection (λ = 254 nm); target purity ≥95% .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .
How can solubility challenges in biological assays be addressed?
Advanced
The compound’s poor aqueous solubility (logP ~3.5) can be mitigated via:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Nanoparticle Encapsulation: PEG-PLGA nanoparticles enhance bioavailability in pharmacokinetic studies .
- pH Adjustment: Solubilize in PBS (pH 7.4) for cell-based assays .
What strategies optimize synthetic yield and reduce impurities?
Q. Advanced
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hrs to 2 hrs, improving yield by 15% .
- Catalytic Optimization: Replace EDCI with DMT-MM for milder conditions and fewer side-products .
- Purification: Use preparative HPLC with a biphenyl column to remove diastereomeric impurities .
What biological targets are hypothesized for this compound?
Advanced
Structural analogs show activity against:
- Enzyme Targets: Carbonic anhydrase IX (binding via sulfonamide/piperidine motifs) .
- Receptors: Serotonin (5-HT₂A) due to benzodioxole’s π-π stacking potential .
- Inflammatory Pathways: COX-2 inhibition via benzylpiperidine’s hydrophobic interactions .
Target Validation Workflow:
Docking Studies (AutoDock Vina): Prioritize targets with binding energy ≤ -8 kcal/mol.
Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) for top candidates .
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Short-Term: Stable at RT for 24 hrs in inert atmospheres (N₂).
- Long-Term: Store at -20°C in amber vials; degradation <5% over 6 months .
- Light Sensitivity: UV exposure (≥4 hrs) causes 20% decomposition; use light-protected containers .
What methodologies identify metabolic byproducts in vivo?
Q. Advanced
- LC-MS/MS: Rat plasma analysis using a Q-TOF mass spectrometer identifies primary metabolites (e.g., hydroxylated benzodioxole) .
- Isotope Labeling: ¹⁴C-labeled compound tracks excretion pathways (urinary vs. fecal) .
How can researchers reconcile conflicting bioactivity data across studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
